molecular formula C17H19N3O3 B2937951 2,5-dimethyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)furan-3-carboxamide CAS No. 2034536-08-6

2,5-dimethyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)furan-3-carboxamide

Cat. No.: B2937951
CAS No.: 2034536-08-6
M. Wt: 313.357
InChI Key: WJTBWVKFMINNBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a furan-3-carboxamide derivative featuring a 2,5-dimethyl-substituted furan core linked to a pyridin-4-ylmethyl group. The molecule’s design suggests applications in medicinal chemistry, particularly targeting enzymes or receptors where the furan-carboxamide scaffold and pyridine-pyrrolidin substituent contribute to binding interactions .

Properties

IUPAC Name

2,5-dimethyl-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-11-8-14(12(2)23-11)17(22)19-10-13-5-6-18-15(9-13)20-7-3-4-16(20)21/h5-6,8-9H,3-4,7,10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJTBWVKFMINNBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC2=CC(=NC=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It has been found that 2,5-dimethylpyrrole, a partial structure of this compound, can enhance cell-specific productivity. This suggests that the compound may interact with its targets to modulate cellular processes, potentially leading to increased productivity in certain cell types.

Biochemical Pathways

The compound’s potential to enhance cell-specific productivity suggests that it may influence metabolic pathways related to energy production and utilization.

Action Environment

It’s worth noting that the compound’s effects on cell-specific productivity were observed in the context of a cell culture environment, suggesting that its action may be influenced by factors such as nutrient availability and environmental conditions within the culture.

Biological Activity

2,5-Dimethyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)furan-3-carboxamide is a complex organic compound with notable biological activities. Its unique structure, featuring a dimethyl-substituted furan ring and a pyridine ring linked to a pyrrolidinone moiety, suggests potential interactions with various biological targets. This article details the compound's synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps include:

  • Formation of the furan ring.
  • Introduction of dimethyl groups.
  • Formation and functionalization of the pyridine ring with a pyrrolidinone moiety.
  • Coupling of the pyridine derivative with the furan ring through amide bond formation.

Industrial processes may optimize these steps to enhance yield and purity through controlled reaction conditions and purification techniques like recrystallization or chromatography.

Biological Activity

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems, including enzymes and receptors involved in various pathways. Key findings include:

The compound's mechanism involves:

  • Inhibition or activation of target proteins, leading to pharmacological effects.
  • Potential topoisomerase II inhibition , which has been linked to anticancer properties .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity across various cancer cell lines:

  • Cell Lines Tested : Breast, colon, lung, and prostate cancer cell lines.
  • IC50 Values : The compound demonstrated low micromolar activity compared to standard chemotherapeutics like etoposide .

Case Studies

Several studies have highlighted the biological effects of this compound:

  • Topoisomerase II Inhibition :
    • A study evaluated multiple derivatives for their ability to inhibit topoisomerase II. Some compounds showed selective inhibition without DNA intercalation, suggesting a targeted mechanism that could minimize side effects associated with traditional chemotherapy .
  • Reactive Oxygen Species (ROS) Induction :
    • The compound was shown to induce ROS levels in cancer cells, contributing to apoptosis during the G1 phase of the cell cycle. This effect was confirmed through flow cytometry analyses .

Comparative Analysis

To understand the unique aspects of this compound compared to similar compounds, the following table summarizes key structural features:

Compound NameStructural FeaturesUnique Aspects
2,5-DimethylfuranSimple furan structureLacks pyridine and pyrrolidinone moieties
N-{[5-(2-Oxopyrrolidin-1-yl)pyridin-3-yl]methyl}furan-3-carboxamideSimilar but without dimethyl substitutionDoes not possess the unique dimethyl substitutions
2,5-Dimethyl-N-{[5-(2-Oxopyrrolidin-1-yl)pyridin-3-y]methyl}furan-3-carboxamideContains both dimethyl furan and pyridine ringsCombines unique structural features that confer specific biological activities

Scientific Research Applications

Scientific Research Applications

The biological activity of 2,5-dimethyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)furan-3-carboxamide is attributed to its ability to interact with specific molecular targets within biological systems, such as enzymes and receptors involved in various pathways. The compound's structure allows it to potentially inhibit or activate these targets, leading to pharmacological effects. Studies have highlighted its potential as an effective modulator of enzyme activity, where the pyrrolidine ring enhances its binding affinity to specific receptors, offering insights into structure–activity relationships for drug development.

Structural Features and Activities

Compound NameStructural FeaturesUnique Aspects
This compoundFuran ring, pyridine ring, and a pyrrolidinone moietyCombination of a dimethyl-substituted furan ring and a pyridine ring linked to a pyrrolidinone moiety that may confer specific biological activities not found in simpler compounds.
2,5-dimethylfuranSimple furan structureLacks pyridine and pyrrolidinone moieties
N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}furan-3-carboxamideSimilar, but without dimethyl substitutionDoes not possess the unique dimethyl substitutions
Pyridine derivativesVarious substitutions possibleOften lack furan ring integration

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Core Heterocycle Modifications

2,5-Dimethyl-N-[(Pyridin-4-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine (EP19072220)
  • Structure : Replaces the furan core with a pyrazolo[1,5-a]pyrimidine ring.
  • The absence of the 2-oxopyrrolidin group reduces hydrogen-bond acceptor capacity but improves metabolic stability due to fewer labile amide bonds.
  • Application : Developed by Curovir AB for antiviral therapies, highlighting the scaffold’s versatility in targeting viral proteases or polymerases .
N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (J. Med. Chem. 2007)
  • Structure: Features a naphthyridine core with a 4-oxo-1,4-dihydroquinoline motif and a bulky adamantyl substituent.
  • Key Differences :
    • The naphthyridine core provides a larger planar structure for intercalation or enzyme inhibition.
    • The adamantyl group increases lipophilicity (logP ~5.2) compared to the target compound’s pyrrolidin-pyridine group (estimated logP ~2.8).
  • Activity : Demonstrated efficacy in early-stage antibacterial assays, suggesting divergent therapeutic applications compared to the furan-carboxamide derivatives .

Substituent Variations

2,5-Dimethyl-N-(Pyridin-4-yl)furan-3-carboxamide (PDB: 2016)
  • Structure : Lacks the 2-oxopyrrolidin substituent on the pyridine ring.
  • Key Differences :
    • Simplified structure with reduced molecular weight (MW = 242.3 g/mol vs. target compound’s MW ~343.4 g/mol).
    • Co-crystallized with endothiapepsin (aspartic protease), indicating direct binding to enzymatic active sites. The absence of the oxopyrrolidin group may weaken hydrogen-bond interactions with protease residues .
2,5-Dimethyl-N-(Piperidin-4-yl)furan-3-carboxamide (CAS 954571-50-7)
  • Structure : Replaces the pyridine-pyrrolidin group with a piperidin-4-yl substituent.
  • Key Differences: The saturated piperidine ring increases basicity (pKa ~10.5) compared to the pyridine-pyrrolidin system (pKa ~4.5). Potential for altered membrane permeability and off-target interactions with amine-sensitive receptors .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituent Molecular Weight (g/mol) Biological Target/Activity
Target Compound Furan-3-carboxamide 2-(2-Oxopyrrolidin-1-yl)pyridine 343.4 Putative enzyme inhibitors
Pyrazolo[1,5-a]pyrimidin-7-amine (EP19072220) Pyrazolo-pyrimidine None ~310 Antiviral agents
Naphthyridine-3-carboxamide (J. Med. Chem.) Naphthyridine Adamantyl 422 Antibacterial
PDB Compound (2016) Furan-3-carboxamide Pyridin-4-yl 242.3 Endothiapepsin binding
Piperidin-4-yl derivative (CAS 954571-50-7) Furan-3-carboxamide Piperidin-4-yl 222.29 Undisclosed

Research Findings and Implications

  • Activity vs. Structural Complexity : The target compound’s oxopyrrolidin-pyridine group balances hydrogen-bonding and lipophilicity, offering advantages over simpler analogs like the PDB-bound furan-carboxamide . However, its higher molecular weight may limit bioavailability compared to piperidine derivatives .
  • Therapeutic Scope : Pyrazolo-pyrimidine and naphthyridine analogs demonstrate scaffold-dependent targeting (antiviral vs. antibacterial), underscoring the need for scaffold optimization in drug design .

Q & A

Basic: What synthetic routes are recommended for synthesizing this compound, and how are yields optimized?

Methodological Answer:
The synthesis typically involves coupling the furan-3-carboxamide moiety with a substituted pyridine intermediate. Key steps include:

  • Amide bond formation : Use coupling agents like HATU or EDCl with DMAP in anhydrous DMF or THF under inert atmosphere .
  • Pyridine functionalization : Introduce the 2-oxopyrrolidinyl group via nucleophilic substitution or metal-catalyzed cross-coupling .
  • Optimization : Monitor reactions via TLC (e.g., silica gel, ethyl acetate/hexane) and purify via column chromatography. Yields (60-85%) depend on solvent choice (e.g., n-butanol vs. acetic acid) and temperature control (80-120°C) .

Advanced: How should spectral data contradictions (e.g., NMR/IR) during structural elucidation be resolved?

Methodological Answer:

  • Cross-validation : Compare experimental NMR (¹H, ¹³C) and IR data with computational predictions (DFT-based tools like Gaussian). Adjust for solvent effects (DMSO-d₆ vs. CDCl₃) .
  • Reference analogs : Use spectral libraries of structurally related compounds (e.g., ’s pyrrolidinyl-furan derivatives) to assign ambiguous peaks .
  • Decoupling experiments : Perform NOESY or COSY to resolve overlapping proton signals in the pyridine or pyrrolidinone regions .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation (H315-H319 skin/eye irritation risks) .
  • Storage : Keep in airtight containers under nitrogen, away from light and moisture (P403 + P233) .
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste (P501) .

Advanced: How can researchers assess the compound’s stability under varying pH and temperature?

Methodological Answer:

  • Accelerated stability studies : Incubate the compound in buffers (pH 1-10) at 40-60°C for 1-4 weeks. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
  • Kinetic analysis : Calculate degradation rate constants (k) using first-order models. Identify major degradation products via LC-MS .

Basic: Which analytical techniques are most effective for purity assessment?

Methodological Answer:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm). Purity ≥95% is acceptable for pharmacological assays .
  • Melting point : Compare experimental values (e.g., 160-165°C) with literature to detect impurities .
  • Elemental analysis : Validate C, H, N content within ±0.4% of theoretical values .

Advanced: How can low yields in the amide coupling step be troubleshooted?

Methodological Answer:

  • Catalyst screening : Test HATU vs. EDCl/HOBt systems to improve activation efficiency .
  • Stoichiometry : Adjust molar ratios (1:1.2 for amine:carboxylic acid) to drive reaction completion .
  • Moisture control : Use molecular sieves or anhydrous solvents to prevent hydrolysis of coupling agents .

Basic: What in vitro assays are suitable for initial biological activity screening?

Methodological Answer:

  • Enzyme inhibition : Use fluorometric or colorimetric assays (e.g., kinase or protease targets) with IC₅₀ determination .
  • Cytotoxicity : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay (48-72 hr exposure) .

Advanced: How to resolve discrepancies between computational binding predictions and experimental results?

Methodological Answer:

  • Docking validation : Use multiple software (AutoDock, Schrödinger) with explicit solvent models .
  • MD simulations : Run 100-ns trajectories to assess protein-ligand stability under physiological conditions .
  • Experimental validation : Perform SPR or ITC to measure binding affinities and compare with docking scores .

Basic: How should researchers handle environmental hazards associated with this compound?

Methodological Answer:

  • Waste disposal : Follow H410-H420 guidelines (toxic to aquatic life). Use approved waste contractors for incineration .
  • Spill containment : Avoid drainage into waterways. Use bio-based absorbents for small-scale spills .

Advanced: What strategies optimize solubility for in vivo studies?

Methodological Answer:

  • Co-solvents : Test PEG-400, cyclodextrins, or DMSO/saline mixtures (≤10% v/v) .
  • Salt formation : Synthesize hydrochloride or sodium salts to enhance aqueous solubility .
  • Nanoformulations : Develop liposomal or PLGA nanoparticles for sustained release .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.